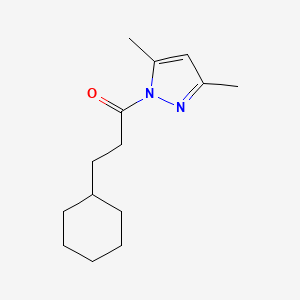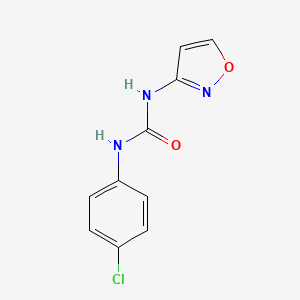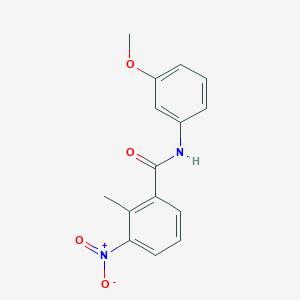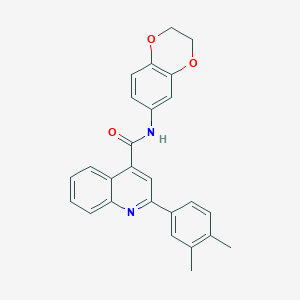
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline carboxamide core, substituted with a dihydrobenzodioxin and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate acid chloride or anhydride.
Substitution with Dihydrobenzodioxin and Dimethylphenyl Groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrobenzodioxin moiety.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with quinoline cores are often used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site or allosteric sites of enzymes.
Interact with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Disrupt Cellular Processes: Interfering with DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Benzodioxin Compounds: Often studied for their psychoactive and neuroprotective effects.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(3,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline or benzodioxin derivatives.
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c1-16-7-8-18(13-17(16)2)23-15-21(20-5-3-4-6-22(20)28-23)26(29)27-19-9-10-24-25(14-19)31-12-11-30-24/h3-10,13-15H,11-12H2,1-2H3,(H,27,29) |
InChI Key |
MZLXAHVXRWAYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(Difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976024.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10976028.png)
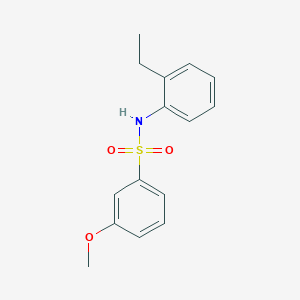
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976041.png)
![3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976054.png)
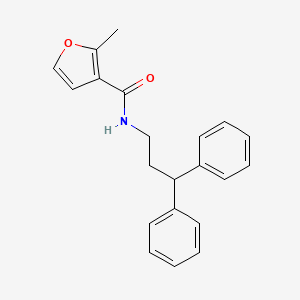
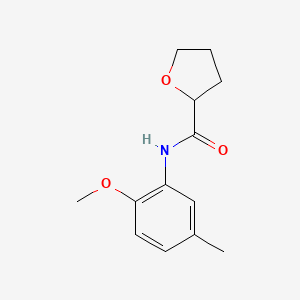
![4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10976070.png)
![4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10976073.png)

![5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976082.png)
